CDK1-IN-2

CDK1 Kinase Inhibitor Potency

CDK1-IN-2 (220749-41-7) is an early-generation, micromolar ATP-competitive CDK1 inhibitor (IC50=5.8μM) with a unique selectivity fingerprint, including minimal GSK3β inhibition. Its indolylmethylene-2-indolinone scaffold and potency differentiate it from nanomolar CDK1 inhibitors like RO-3306. Ideal for G2/M cell cycle synchronization studies (≤19.8μM in HCT-116) and distinguishing CDK1-mediated effects from GSK3β-dependent pathways. Procure this validated research tool to prevent the misinterpretation of CDK1-dependent biology.

Molecular Formula C17H11ClN2O
Molecular Weight 294.7 g/mol
Cat. No. B8059158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK1-IN-2
Molecular FormulaC17H11ClN2O
Molecular Weight294.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2
InChIInChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9-
InChIKeyQJKBRWSJWQVKLY-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK1-IN-2: A Micromolar-Potency CDK1 Inhibitor with a Distinct Off-Target Profile for Cell Cycle Research Applications


CDK1-IN-2, also known as CDK1 inhibitor 8a (CAS 220749-41-7), is a small-molecule ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) that was first reported in 2001 as part of a series of indolylmethylene-2-indolinone derivatives [1]. The compound exhibits an IC50 of 5.8 μM against CDK1 and demonstrates selective inhibition over closely related kinases such as CDK5 (IC50 = 25 μM) and GSK3β (IC50 >100 μM) . In cellular models, CDK1-IN-2 induces G2/M phase arrest in HCT-116 colorectal cancer cells at concentrations up to 19.8 μM after 24-hour treatment . As a relatively early-generation CDK1 inhibitor with micromolar potency and a unique selectivity fingerprint, CDK1-IN-2 occupies a distinct niche within the broader CDK1 inhibitor landscape.

Why CDK1-IN-2 Cannot Be Casually Substituted with Other CDK1 Inhibitors


The CDK1 inhibitor class is highly heterogeneous in potency, selectivity, and chemical scaffold, making generic substitution scientifically risky. Inhibitors such as RO-3306 (Ki = 20 nM), NU6102 (IC50 = 9.5 nM), flavopiridol (IC50 <5 nM), and dinaciclib (IC50 = 3 nM) exhibit nanomolar to sub-nanomolar potency against CDK1, which is orders of magnitude more potent than CDK1-IN-2's 5.8 μM IC50 [1][2]. This 1,000- to 2,000-fold potency gap has profound implications for achievable intracellular concentrations, off-target engagement, and the ability to discriminate between CDK1-specific and broader kinase-mediated effects. Furthermore, CDK1-IN-2's unique selectivity signature—with measurable activity against CDK5 (IC50 = 25 μM) and negligible activity against GSK3β (IC50 >100 μM)—contrasts sharply with broad-spectrum inhibitors like flavopiridol and dinaciclib, which potently inhibit multiple CDK isoforms (CDK2, CDK4, CDK6, CDK7, CDK9) simultaneously . Therefore, experimental outcomes obtained with CDK1-IN-2 cannot be directly extrapolated to other CDK1 inhibitors, and vice versa, without risking misinterpretation of CDK1-dependent biology.

Quantitative Differentiators for CDK1-IN-2 Relative to Established CDK1 Inhibitors


Micromolar CDK1 Potency: A Controlled Signal-to-Noise Ratio for Mechanistic Studies

CDK1-IN-2 inhibits CDK1 with an IC50 of 5.8 μM in biochemical assays . This represents a 1,000- to 2,000-fold lower potency compared to nanomolar CDK1 inhibitors such as RO-3306 (Ki = 20 nM), NU6102 (IC50 = 9.5 nM), flavopiridol (IC50 <5 nM), and dinaciclib (IC50 = 3 nM) [1][2]. The micromolar potency of CDK1-IN-2, while a limitation for therapeutic applications, provides a controlled pharmacological window that may reduce the likelihood of complete CDK1 saturation and off-target-driven cytotoxicity observed with more potent agents.

CDK1 Kinase Inhibitor Potency

Distinct Off-Target Selectivity Profile: Measurable CDK5 Inhibition with GSK3β Sparing

CDK1-IN-2 exhibits a unique selectivity profile characterized by inhibition of CDK5 with an IC50 of 25 μM, while showing negligible activity against glycogen synthase kinase 3β (GSK3β) with an IC50 >100 μM . This pattern differs markedly from other CDK1 inhibitors: RO-3306 is >15-fold selective for CDK1 over a broad panel of human kinases ; NU6102 potently inhibits both CDK1 and CDK2 (IC50 = 5.4 nM) while showing weaker activity against CDK4 (1.6 μM), DYRK1A (0.9 μM), PDK1 (0.8 μM), and ROCKII (0.6 μM) ; flavopiridol broadly inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with IC50 values ranging from <5 nM to 305 nM [1]; and dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values of 3, 1, 1, and 4 nM, respectively [2].

CDK5 GSK3β Kinase Selectivity

G2/M Cell Cycle Arrest at Defined Concentration Ranges in HCT-116 Cells

CDK1-IN-2 treatment at concentrations up to 19.8 μM for 24 hours induces G2/M phase arrest in HCT-116 human colorectal cancer cells . This cellular phenotype is consistent with CDK1 inhibition and aligns with the compound's biochemical activity. In comparison, RO-3306 induces G2/M arrest at 5-10 μM in AML and cancer cell lines , and NU6102 induces G2/M arrest at concentrations corresponding to its nanomolar biochemical potency . The higher concentration requirement for CDK1-IN-2 reflects its lower biochemical potency and may allow for more graduated cell cycle modulation.

Cell Cycle Arrest G2/M Phase HCT-116

Antiproliferative Activity in HeLa Cells with a Low-Micromolar IC50

CDK1-IN-2 inhibits the proliferation of HeLa cervical cancer cells with an IC50 value of 2 μM . This cellular antiproliferative activity is approximately 3-fold more potent than its biochemical CDK1 inhibition (IC50 = 5.8 μM), suggesting possible accumulation or additional off-target effects at the cellular level. In contrast, dinaciclib exhibits antiproliferative IC50 values ranging from 6 to 17 nM across a panel of 47 tumor cell lines [1], and RO-3306 demonstrates antiproliferative activity in the low micromolar range in AML cells .

Antiproliferative HeLa Cytotoxicity

Optimal Research Applications for CDK1-IN-2 Based on Quantitative Evidence


Mechanistic Studies Requiring Partial or Graded CDK1 Inhibition

CDK1-IN-2 is ideally suited for experiments where complete CDK1 ablation or saturation is undesirable. Its 5.8 μM biochemical IC50 allows investigators to establish dose-response curves that reveal threshold effects of CDK1 activity on cell cycle progression. This contrasts with nanomolar inhibitors like RO-3306 or dinaciclib, which may fully inhibit CDK1 at low concentrations, obscuring intermediate phenotypes.

Selectivity Profiling Experiments Differentiating CDK1 from GSK3β-Dependent Pathways

The >100 μM IC50 of CDK1-IN-2 against GSK3β makes it a useful tool for distinguishing CDK1-mediated effects from GSK3β-dependent signaling. In contrast, inhibitors like kenpaullone (GSK3β IC50 = 23 nM) [1] or flavopiridol (broad CDK inhibition) would confound such discrimination. This selectivity is valuable for validating CDK1-specific phenotypes in Wnt/β-catenin or insulin signaling contexts where GSK3β plays a central role.

Cell Cycle Synchronization and G2/M Arrest Studies in HCT-116 and HeLa Models

With documented G2/M arrest activity at ≤19.8 μM in HCT-116 cells and antiproliferative activity at 2 μM in HeLa cells , CDK1-IN-2 provides a validated tool for synchronizing cancer cell populations at the G2/M boundary. The defined concentration range enables reproducible experimental protocols for studying mitotic entry, DNA damage checkpoint activation, or mitotic catastrophe.

CDK1 Inhibitor Comparator Studies for Scaffold-Specific Biological Effects

CDK1-IN-2 belongs to the indolylmethylene-2-indolinone chemical class [1], which is structurally distinct from the quinolinyl thiazolinone (RO-3306), purine (NU6102), flavonoid (flavopiridol), and pyrazolopyrimidine (dinaciclib) scaffolds of other CDK1 inhibitors. This chemical diversity makes CDK1-IN-2 valuable as a comparator compound in studies designed to distinguish on-target CDK1 pharmacology from scaffold-specific off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.